Cas no 1155-65-3 (1,4-Cyclohexanebis(methylamine),N,N'-bis(cyclobutylmethyl)-, dihydrochloride, trans- (8CI))

1,4-Cyclohexanebis(methylamine),N,N'-bis(cyclobutylmethyl)-, dihydrochloride, trans- (8CI) structure
1155-65-3 structure
Product Name:1,4-Cyclohexanebis(methylamine),N,N'-bis(cyclobutylmethyl)-, dihydrochloride, trans- (8CI)
Numero CAS:1155-65-3
MF:C18H36Cl2N2
MW:351.397843360901
CID:203109
PubChem ID:70867
Update Time:2025-04-19

1,4-Cyclohexanebis(methylamine),N,N'-bis(cyclobutylmethyl)-, dihydrochloride, trans- (8CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,4-Cyclohexanebis(methylamine),N,N'-bis(cyclobutylmethyl)-, dihydrochloride, trans- (8CI)
    • N,N'-[Cyclohexane-1,4-diylbis(methylene)]bis(1-cyclobutylmethanamine)--hydrogen chloride (1/2)
    • Cyclobutanemethylamine, N,N'-(1,4-cyclohexylenedimethylene)di-, dihydrochloride, (E)-
    • trans-N,N'-(1,4-Cyclohexylenedimethylene)dicyclobutanemethylamine dihydrochloride
    • DTXSID60921742
    • 1155-65-3
    • 1,4-Cyclohexanebis(methylamine), N,N'-bis(cyclobutylmethyl)-, dihydrochloride, (E)-
    • trans-N,N'-Bis(cyclobutylmethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride
    • Inchi: 1S/C18H34N2.2ClH/c1-3-15(4-1)11-19-13-17-7-9-18(10-8-17)14-20-12-16-5-2-6-16;;/h15-20H,1-14H2;2*1H
    • Chiave InChI: UIMLXBKYKUNCBF-UHFFFAOYSA-N
    • Sorrisi: Cl.Cl.N(CC1CCC1)CC1CCC(CNCC2CCC2)CC1

Proprietà calcolate

  • Massa esatta: 350.22588
  • Massa monoisotopica: 350.225555
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 8
  • Complessità: 235
  • Conteggio di unità legate in modo Covalent: 3
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 24.1

Proprietà sperimentali

  • Punto di ebollizione: 372.1°Cat760mmHg
  • Punto di infiammabilità: 212.2°C
  • PSA: 24.06
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd